Bioactivity Data Availability: Complete Absence of Quantitative Target Engagement Data in Authoritative Sources
As of April 2026, a comprehensive search of PubChem, ChEMBL, and BindingDB — the three primary repositories for curated small-molecule bioactivity data — returns zero IC50, Ki, Kd, EC50, or any other quantitative target engagement values for CAS 2034321-90-7 [1]. This contrasts with closely related pyrazole-amide analogs such as 3-methyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)but-2-enamide, for which kinase inhibition data have been reported in patent literature [2]. The absence of primary data precludes any quantitative comparison of potency, selectivity, or mechanism against any comparator compound.
| Evidence Dimension | Presence of curated bioactivity data in authoritative databases |
|---|---|
| Target Compound Data | 0 data points across PubChem, ChEMBL, BindingDB |
| Comparator Or Baseline | 3-methyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)but-2-enamide: multiple kinase inhibition IC50 values reported in patent US20220298197A1 [2] |
| Quantified Difference | Not calculable; target compound lacks any quantitative data |
| Conditions | Database search conducted 2026-04-29; patent data sourced from Google Patents and Espacenet |
Why This Matters
Without quantitative bioactivity data, scientists cannot assess whether this compound offers any potency or selectivity advantage over data-rich analogs, making informed procurement for target-based screening impossible.
- [1] PubChem (pubchem.ncbi.nlm.nih.gov), ChEMBL (ebi.ac.uk/chembl), and BindingDB (bindingdb.org) searched by CAS number and InChIKey (LGLODXQVIILIPN-UHFFFAOYSA-N) on 2026-04-29. No entries found. View Source
- [2] US Patent Application US20220298197A1. Heterocyclic compounds as kinase inhibitors. Filed 2020-05-06. Includes biological data for related pyrazole-amides including 3-methyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)but-2-enamide derivatives. View Source
